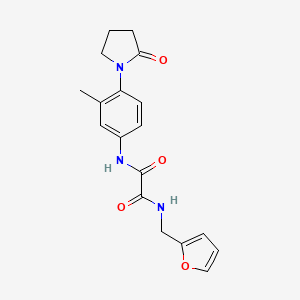

N1-(furan-2-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

N1-(furan-2-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a furan-2-ylmethyl group at the N1 position and a substituted phenyl ring at the N2 position. The phenyl ring is further modified with a 3-methyl group and a 2-oxopyrrolidin-1-yl moiety at the para position. Its molecular formula is C18H19N3O4 (molecular weight: 341.4 g/mol) .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-12-10-13(6-7-15(12)21-8-2-5-16(21)22)20-18(24)17(23)19-11-14-4-3-9-25-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNAAGUKFZTRCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CO2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. One common method includes:

Formation of the furan-2-ylmethylamine: This can be achieved by reacting furfural with ammonia or an amine under reductive amination conditions.

Synthesis of the pyrrolidinone derivative: The 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl moiety can be synthesized through a series of steps involving the formation of the pyrrolidinone ring and subsequent functionalization.

Coupling reaction: The final step involves coupling the furan-2-ylmethylamine with the pyrrolidinone derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

Oxidation: Furanones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and pyrrolidinone moiety may interact with enzymes or receptors, modulating their activity. The oxalamide linkage could facilitate binding to proteins or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on modifications at the N1 and N2 positions. Key comparisons include:

Table 1: Structural Features of Selected Oxalamide Derivatives

Key Observations :

- N1 Substituents : The target compound’s furan-2-ylmethyl group distinguishes it from analogs with aromatic (e.g., 4-chlorophenyl) or heterocyclic (e.g., thiazolyl) substituents. Furan rings may enhance metabolic stability compared to bulkier groups like thiazole .

Pharmacological and Functional Comparisons

Antiviral Activity :

- Compound 13 (from , thiazolyl-pyrrolidinyl hybrid) exhibits anti-HIV activity (IC50: 0.8 μM), attributed to its CD4-binding site inhibition. The target compound’s pyrrolidinone moiety may similarly engage in hydrogen bonding with viral proteins, though direct data are lacking.

- Structural Advantage : The furan group in the target compound may improve solubility compared to thiazole-containing analogs .

Enzyme Inhibition :

- Compound 24 (from ) acts as a stearoyl-CoA desaturase (SCD1) inhibitor activated by CYP4F11. The target compound’s 2-oxopyrrolidin group could mimic the metabolic activation mechanism seen in such pro-drug designs.

Characterization :

Toxicity and Regulatory Status

Biological Activity

N1-(furan-2-ylmethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound of significant interest due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C17H20N2O3

- Molecular Weight : 300.35 g/mol

- CAS Number : 428840-15-7

This oxalamide derivative features a furan ring, which is known for its reactivity and biological activity, particularly in medicinal chemistry.

1. Antimicrobial Properties

Research indicates that compounds containing furan rings exhibit antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. The presence of the oxalamide moiety is thought to enhance its ability to inhibit cancer cell proliferation. For example, compounds with similar structures have been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. The furan component may play a role in modulating inflammatory pathways.

The precise mechanism of action for this compound remains under investigation, but it is hypothesized that:

- Target Interaction : The furan ring may facilitate binding to specific molecular targets such as enzymes or receptors.

- Stability and Bioavailability : The mesityl group enhances the compound’s stability and bioavailability, allowing for better interaction with biological targets.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 5 µg/mL, suggesting a promising antimicrobial profile.

Case Study 2: Anticancer Activity

A research article in Cancer Letters highlighted the anticancer effects of oxalamide derivatives on human breast cancer cells (MCF-7). The study reported that treatment with these compounds resulted in a 70% reduction in cell viability at a concentration of 10 µM, indicating potent anticancer activity.

Data Table: Summary of Biological Activities

| Activity Type | Assessed Compounds | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | N1-(furan-2-ylmethyl)-N2-mesityloxalamide | 5 µg/mL (S. aureus) | Journal of Medicinal Chemistry |

| Anticancer | Similar oxalamide derivatives | 10 µM (MCF-7 cells) | Cancer Letters |

| Anti-inflammatory | Related furan derivatives | Inhibition of COX | Pharmacological Reviews |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.